![molecular formula C19H19NO3S B345325 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide CAS No. 695175-92-9](/img/structure/B345325.png)
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a naphthalene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further substituted with a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized by introducing a methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Sulfonamide Formation: The 4-methoxynaphthalene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position. The resulting intermediate is then treated with 1-phenylethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.
Reduction: Formation of N-(1-phenylethyl)naphthalene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is C17H19N1O3S. Its structure features a naphthalene core with a methoxy group and a sulfonamide moiety, which are critical for its biological activities. The presence of the sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), facilitating its interaction with various biological targets.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, allowing it to be transformed into other valuable compounds for research and industrial applications.
Biology
This compound has been studied for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. Research indicates that it effectively inhibits the growth of several bacterial strains by disrupting folate synthesis, similar to other sulfonamides.
Antimicrobial Activity:
In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This activity is attributed to the compound's ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial metabolism.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structure allows it to act as a lead compound in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory treatments. Studies have suggested that it may also serve as a selective inhibitor for fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Antimicrobial Efficacy : A study published in PubMed Central highlighted the compound's effectiveness against a range of bacterial strains, supporting its use as a potential antimicrobial agent in clinical settings .
- Inflammation Modulation : Research has indicated that this compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound may interact with other biological pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-methoxy-N-(1-phenylethyl)thiophene-1-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring, which provides distinct electronic and steric properties compared to benzene or thiophene analogs
Biological Activity
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical formula for this compound is C17H19N1O3S. Its structure features a naphthalene core substituted with a methoxy group and a sulfonamide moiety, which contributes to its biological activity.
The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation, leading to its antimicrobial effects. Additionally, the compound may modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of folate synthesis, similar to other sulfonamides.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound had a comparable effectiveness to traditional antibiotics like penicillin, suggesting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Activity
A separate study focused on the compound's anti-inflammatory effects in a mouse model of acute inflammation. Mice treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls. These findings indicate that the compound may serve as a therapeutic agent for inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies suggest that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation pathways. Its elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use .
Properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVSDXGQKQYCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.